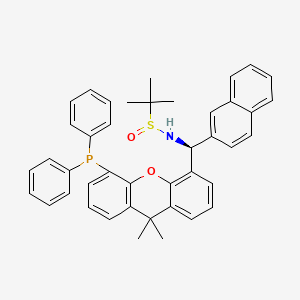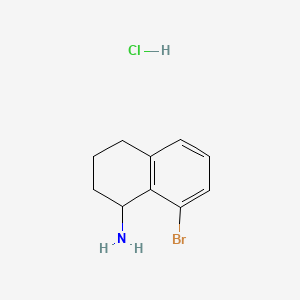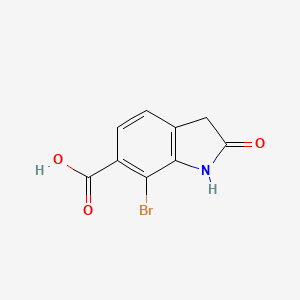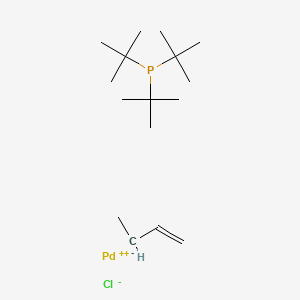
(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthenyl, and naphthyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach includes the following steps:
Formation of the phosphanyl-xanthenyl intermediate: This step involves the reaction of diphenylphosphine with 9,9-dimethylxanthene under controlled conditions.
Introduction of the naphthyl group: The intermediate is then reacted with a naphthyl-containing reagent to introduce the naphthyl group.
Sulfinamide formation: Finally, the compound is reacted with a sulfinamide reagent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. These systems allow for continuous production and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl or naphthyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis and transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthyl group and has applications in organic synthesis and material science.
Naphthalene-substituted aromatic esters: These compounds are used in various chemical reactions and have similar structural features.
Uniqueness
®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of phosphanyl, xanthenyl, and naphthyl groups, which confer distinct reactivity and selectivity
Propriétés
Formule moléculaire |
C42H40NO2PS |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(31-27-26-29-16-12-13-17-30(29)28-31)34-22-14-23-35-39(34)45-40-36(42(35,4)5)24-15-25-37(40)46(32-18-8-6-9-19-32)33-20-10-7-11-21-33/h6-28,38,43H,1-5H3/t38-,47?/m0/s1 |
Clé InChI |
INPFKBHUCNWXCW-MXLMLSMVSA-N |
SMILES isomérique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)NS(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)



![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)




